molecular formula C22H19N3O2S B2867652 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-06-0

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide

货号: B2867652
CAS 编号: 895411-06-0
分子量: 389.47
InChI 键: HCFCZYAEZDTEAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a 5-methoxy-substituted benzo[d]thiazole core linked to a 3-methylbenzamide group and a pyridin-3-ylmethyl moiety. The compound’s synthesis typically involves multi-step reactions, including condensation of substituted thiazole precursors with benzamide derivatives under acidic or catalytic conditions . Key structural features include:

  • Pyridin-3-ylmethyl group: Introduces nitrogen-rich aromaticity, influencing solubility and receptor interactions.
  • 3-Methylbenzamide: Provides steric bulk and modulates lipophilicity.

属性

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-5-3-7-17(11-15)21(26)25(14-16-6-4-10-23-13-16)22-24-19-12-18(27-2)8-9-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFCZYAEZDTEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide can be summarized as follows:

Property Details
Common Name N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
CAS Number 895411-06-0
Molecular Formula C₁₉H₁₉N₃O₂S
Molecular Weight 389.5 g/mol

This compound features a methoxy group on the benzo[d]thiazole moiety, a methyl group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom. Such structural characteristics contribute to its biological activity.

Research indicates that N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide exhibits significant anti-cancer properties. The proposed mechanisms of action include:

  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in various cancer cell lines, leading to growth inhibition.
  • Apoptosis Induction : It activates apoptotic pathways, particularly through p53 modulation, which is crucial for tumor suppression.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated interactions with enzymes involved in cellular signaling pathways, potentially altering gene expression and metabolic processes .

Anti-Cancer Activity

In vitro studies have demonstrated that N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide exhibits potent anti-cancer activity against various cell lines, including:

Cell Line IC₅₀ (μM) Mechanism
Colo2051.5Apoptosis induction
U9372.0Cell cycle arrest
MCF71.8p53 activation
A5491.9Inhibition of proliferation

These findings suggest that the compound could be a promising candidate for further development as an anti-cancer agent.

Antifungal and Antimicrobial Activity

In addition to its anti-cancer properties, derivatives of this compound have been screened for antifungal activity. Preliminary results indicate that some derivatives exhibit moderate antifungal effects against common pathogens, suggesting a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide:

  • Study on Structural Derivatives : A study synthesized various derivatives based on the thiazole framework and evaluated their anticancer properties. Compounds with similar structures showed significant growth inhibition against cancer cell lines with IC₅₀ values ranging from 0.20 to 2.58 μM .
  • Mechanistic Insights : Research indicated that thiazole derivatives could inhibit bacterial quorum sensing pathways, which are critical for biofilm formation and pathogenicity in bacteria. This aspect highlights the potential application of these compounds beyond oncology.

相似化合物的比较

Table 1: Key Physicochemical Data of Selected Benzothiazole Derivatives

Compound Name Melting Point (°C) Molecular Weight (g/mol) Substituents/Modifications Reference
N-(5-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide Not reported ~407.5 (calculated) 5-methoxy, 3-methylbenzamide, pyridin-3-ylmethyl N/A
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Not reported ~450.5 Morpholinomethyl, 4-methylbenzamide
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Not reported ~528.4 3,4-dichloro, 4-methylpiperazinylmethyl
N-(2-(Benzo[d]thiazol-2-yl)-5-methylphenyl)-3-methylbenzamide (3n) 106–181 ~372.5 5-methylphenyl, 3-methylbenzamide
4-((4-Ethylpiperazin-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide (4i) 177.2 ~466.6 4-ethylpiperazinylmethyl, 5-methoxy

Key Observations :

  • Substituent Effects: The 5-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 3,4-dichloro in 4e ) or bulky piperazine/morpholine moieties (4a, 4i ).
  • Thermal Stability: Derivatives with rigid aromatic systems (e.g., 3n ) exhibit higher melting points (>150°C), while flexible side chains (e.g., morpholinomethyl in 4a) may reduce crystallinity.

Key Observations :

  • ZAC Antagonism : The 5-methoxy substitution on the thiazole ring (as in the target compound) is hypothesized to enhance ZAC antagonism based on SAR studies, whereas analogs with fused thiazole-phenyl rings (e.g., 2e, 3j ) lose activity .
  • Selectivity: The pyridin-3-ylmethyl group may improve selectivity over off-targets compared to morpholinomethyl or piperazinyl derivatives (4a, 4e ), which are associated with broader receptor interactions .
  • Fluorescent Probes : Unlike BTTPB , the target compound lacks a silyloxy group, suggesting divergent applications in bioimaging vs. therapeutic contexts.

Spectral and Analytical Data

  • 1H/13C NMR: The 5-methoxy group in the target compound would produce a singlet at ~3.8 ppm (1H) and a carbon signal at ~55 ppm (13C), distinct from morpholinomethyl (δ ~2.5 ppm for N–CH2 ) or piperazinyl protons (δ ~2.3–2.7 ppm ).
  • HRMS : Expected [M+H]+ for the target compound is 408.1445 (C22H20N3O2S), contrasting with higher masses for piperazine derivatives (e.g., 4i: 467.2052 ).

准备方法

Fundamental Reaction Pathways for Benzamide Synthesis

Benzamide derivatives are typically synthesized via acyl chloride intermediates or direct coupling reactions. For N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide, the synthesis involves two primary challenges:

  • Selective N-alkylation to introduce the pyridin-3-ylmethyl group.
  • Heterocyclic substitution to incorporate the 5-methoxybenzo[d]thiazol-2-yl moiety.

Acyl Chloride-Mediated Amidation

A widely adopted method involves reacting 3-methylbenzoyl chloride with a pre-synthesized amine precursor. The amine component, N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine, is prepared via sequential alkylation and cyclization steps.

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is treated with phosphorus oxychloride (POCl₃) in a mixed solvent system (e.g., dichloromethane/toluene) at 0–5°C. This method, adapted from CN105541656A, achieves >98% conversion by maintaining strict temperature control and stoichiometric excess of POCl₃.

Preparation of the Diamine Precursor
  • 5-Methoxybenzo[d]thiazol-2-amine Synthesis :
    • Cyclization of 4-methoxyphenylthiourea with bromine in acetic acid yields the benzothiazole core.
  • N-Alkylation with Pyridin-3-ylmethyl Chloride :
    • The thiazol-2-amine is alkylated using (pyridin-3-yl)methyl chloride in the presence of K₂CO₃ in DMF at 60°C.
Amide Bond Formation

The diamine reacts with 3-methylbenzoyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions, yielding the target compound in 72–78% purity. Excess triethylamine (TEA) is critical for neutralizing HCl byproducts.

Alternative Catalytic Approaches

Solid-Phase Synthesis with Cation Exchange Resins

The RU2019541C1 patent describes benzoic acid esterification using KU-2-8 cation exchange resin, followed by ammonolysis. Adapting this for 3-methylbenzoic acid could simplify the synthesis:

  • Esterify 3-methylbenzoic acid with methanol using KU-2-8 resin.
  • React the ester with ammonia and the pre-formed diamine at room temperature for 240–300 hours.
    This method avoids acyl chlorides but requires extended reaction times, yielding 65–70% product.

Stepwise Alkylation-Amidation Strategy

Initial Amine Preparation

  • Synthesis of N-(Pyridin-3-ylmethyl)-3-methylbenzamide :
    • 3-Methylbenzoic acid is coupled with (pyridin-3-yl)methanamine using HATU/DIEA in DMF (0°C to RT, 12 h).
  • Introduction of the Thiazole Moiety :
    • The intermediate benzamide reacts with 2-chloro-5-methoxybenzo[d]thiazole in the presence of Pd(OAc)₂/Xantphos, yielding the final product (58% yield).

Comparative Analysis of Methods

Method Yield Purity Reaction Time Key Advantages
Acyl Chloride-Mediated 72–78% >98.5% 6–8 h High purity, scalable
Cation Exchange 65–70% 95–97% 240–300 h Avoids POCl₃, eco-friendly
Stepwise Alkylation 58% 90–92% 24 h Flexible intermediate modification

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the pyridine nitrogen.
  • Solution : Use bulky bases (e.g., DBU) to suppress side reactions.

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance solubility but may degrade acid-sensitive groups. Switching to dichloroethane improves stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。